Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate
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Overview
Description
Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate typically involves the esterification of 5-chloro-4-methylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the pure ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of acidic or basic catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent for converting esters to alcohols.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 5-chloro-4-methylpyridine-2-carboxylic acid and ethanol.
Reduction: 2-(5-chloro-4-methylpyridin-2-YL)ethanol.
Scientific Research Applications
Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring influence its binding affinity and selectivity towards enzymes and receptors. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-chloro-4-methylpyridin-3-YL)acetate
- Ethyl 2-(5-chloro-4-methylpyridin-2-YL)propanoate
- Methyl 2-(5-chloro-4-methylpyridin-2-YL)acetate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its stability and reactivity compared to similar compounds. Additionally, the ethyl ester moiety provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-8-4-7(2)9(11)6-12-8/h4,6H,3,5H2,1-2H3 |
InChI Key |
RQYUXVQYAGFZGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C(=C1)C)Cl |
Origin of Product |
United States |
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